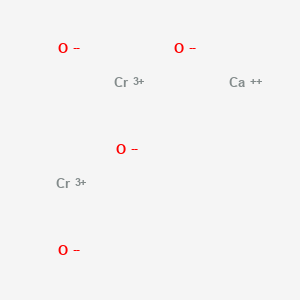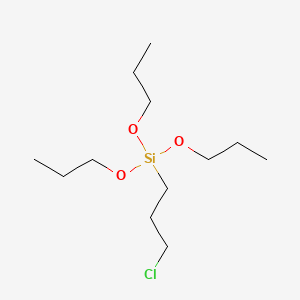
(3,3'-Bi-7H-benz(de)anthracene)-7,7'-dione, 9,9'-diamino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-diamino- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties. This particular compound features two benz(de)anthracene units connected by a biaryl linkage, with dione and diamino functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-diamino- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benz(de)anthracene Units: This can be achieved through cyclization reactions of suitable precursors.
Biaryl Coupling: The two benz(de)anthracene units are linked via a biaryl coupling reaction, often using palladium-catalyzed cross-coupling methods.
Functional Group Introduction: The dione and diamino groups are introduced through selective oxidation and amination reactions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic routes to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-diamino- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism by which (3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-diamino- exerts its effects involves interactions with molecular targets and pathways. For instance, its aromatic structure allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Benz(de)anthracene: A simpler PAH with similar aromatic ring structures.
Anthracene: Another PAH with three fused benzene rings.
Phenanthrene: A PAH with a different arrangement of three fused benzene rings.
Uniqueness
(3,3’-Bi-7H-benz(de)anthracene)-7,7’-dione, 9,9’-diamino- is unique due to its biaryl linkage and the presence of both dione and diamino functional groups
Propiedades
Número CAS |
38157-01-6 |
|---|---|
Fórmula molecular |
C34H20N2O2 |
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
9-amino-3-(9-amino-7-oxobenzo[a]phenalen-3-yl)benzo[b]phenalen-7-one |
InChI |
InChI=1S/C34H20N2O2/c35-17-7-9-21-25-13-11-19(23-3-1-5-27(31(23)25)33(37)29(21)15-17)20-12-14-26-22-10-8-18(36)16-30(22)34(38)28-6-2-4-24(20)32(26)28/h1-16H,35-36H2 |
Clave InChI |
LWDAHFWGDVZCEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C4=C3C=CC(=C4)N)C5=C6C=CC=C7C6=C(C=C5)C8=C(C7=O)C=C(C=C8)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)


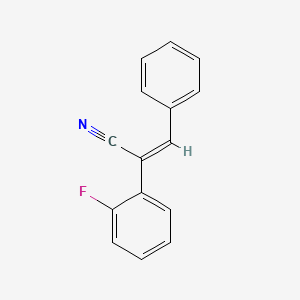

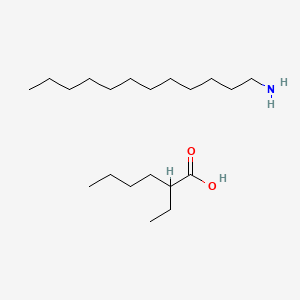


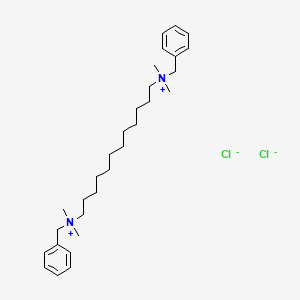

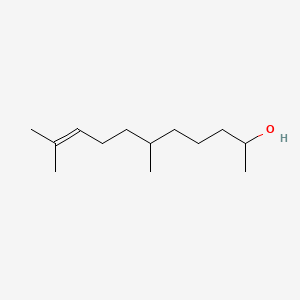
![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)
